molecular formula C7H8N4O3 B100372 7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione CAS No. 19039-41-9

7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione

Cat. No. B100372
CAS RN: 19039-41-9
M. Wt: 196.16 g/mol
InChI Key: ZWFQLYWQCGUUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione, commonly known as caffeine, is a naturally occurring stimulant that is found in coffee, tea, and other beverages. Caffeine has been used for centuries to improve mental alertness and physical performance. It is also used in many over-the-counter medications as a pain reliever and to treat headaches.

Scientific Research Applications

Tautomeric Equilibria and Molecular Interactions

Research highlights that the tautomeric equilibria of purine bases, such as 7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione, are significantly influenced by their environment. In studies examining the inert matrix environment, most nucleic acid bases exhibit only one tautomeric form, which matches the form found in polar solutions. However, guanine bases present a notable exception, exhibiting an equilibrium between the “oxo” and “hydroxy” tautomeric forms. This phenomenon could have significant biological implications, possibly leading to spontaneous mutations due to base pairing alterations (Person et al., 1989).

Purine-Utilizing Enzymes and Heterocyclics

Purine-utilizing enzymes (PUEs) play a critical role in biological functions by participating in the catabolism of purines and pyrimidines. The inhibition of these enzymes by heterocyclics has shown promise in treating various diseases, including malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The review by Chauhan and Kumar (2015) emphasizes the significance of these enzymes and the therapeutic potential of heterocyclics as PUE inhibitors. The design and synthesis of these inhibitors are based on structural mimicking and introduction of minor structural changes without altering the basic pharmacophore (Chauhan & Kumar, 2015).

One-Electron Oxidation of Nucleobases

The one-electron oxidation reactions of nucleobases in cellular DNA, including those of purine bases, are critical for understanding the damage induced by ionizing radiation. The transient generation of purine and pyrimidine radical cations, and subsequent reactions leading to various forms of DNA damage, are of particular interest. The formation of specific DNA adducts and cross-linked lesions from guanine radical cations provides insights into the direct effects of ionizing radiation and the potential biological consequences of these oxidative processes (Cadet et al., 2014).

properties

IUPAC Name

7,9-dimethyl-3H-purine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c1-10-3-4(11(2)7(10)14)8-6(13)9-5(3)12/h1-2H3,(H2,8,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFQLYWQCGUUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC(=O)NC2=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172521
Record name 7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7,9-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione

CAS RN

19039-41-9
Record name 7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19039-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019039419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,9-dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7,9-Dimethyluric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Reactant of Route 2
7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Reactant of Route 3
7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Reactant of Route 4
7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Reactant of Route 5
Reactant of Route 5
7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione
Reactant of Route 6
7,9-Dihydro-7,9-dimethyl-1H-purine-2,6,8(3H)-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.